Clethodim

Description

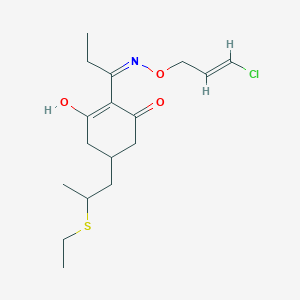

Structure

3D Structure

Properties

Molecular Formula |

C₁₇H₂₆ClNO₃S |

|---|---|

Molecular Weight |

359.91 |

Synonyms |

2-[1-[[[(2Z)-3-Chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one; |

Origin of Product |

United States |

Preparation Methods

Conventional Five-Step Process

The historical synthesis of clethodim (C<sub>17</sub>H<sub>26</sub>ClNO<sub>3</sub>S) involves sequential reactions starting from crotonaldehyde and ethyl mercaptan. Key steps include:

-

3-Ethylthio-butyraldehyde formation : Crotonaldehyde reacts with ethyl mercaptan using triethylamine in dichloromethane.

-

Sodium acetoacetate preparation : Ethyl acetoacetate undergoes alkaline hydrolysis.

-

6-Ethylthio-3-en-2-heptanone synthesis : Condensation of intermediates in toluene with piperidine catalysis.

-

Cyclization and acylation : Diethyl malonate cyclization followed by propionyl chloride acylation.

-

Oxime etherification : Reaction of 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione with chloroallyloxyamine.

This method achieved yields of 87–90% but suffered from thermal degradation due to petroleum ether solvent use during oxime etherification. Temperatures exceeding 60°C during solvent removal accelerated this compound decomposition, limiting industrial scalability.

Improved Industrial Methods Using Dichloromethane

Solvent Substitution Strategy

Patent CN106187841A revolutionized this compound synthesis by replacing petroleum ether with dichloromethane. This modification enabled:

Table 1: Solvent Performance Comparison

| Parameter | Petroleum Ether | Dichloromethane |

|---|---|---|

| Reaction Temp (°C) | 55–60 | 20–25 |

| Distillation Temp (°C) | 60–80 | 30–35 |

| Yield Improvement | Baseline | +12% |

| Purity | 90% | 95–97% |

Process Intensification via Falling-Film Evaporation

The optimized method incorporates falling-film evaporation for solvent recovery:

-

Reaction mixture transferred to evaporator at 200 Pa vacuum

-

Dichloromethane vapor condensed and recycled (98.5% recovery rate)

-

Crude this compound collected at 30–35°C with <0.5% residual solvent

This approach reduced energy consumption by 40% compared to rotary evaporation systems.

Catalytic Innovations in Intermediate Synthesis

ZSM-5 Molecular Sieve Catalysis

Patent CN111217728A introduced ZSM-5 catalysts for synthesizing this compound intermediate D:

-

Reaction : Compound B + Propionyl chloride → Compound D

ZSM-5’s mesoporous structure (5.1–5.5 Å pore size) enables selective propionylation while suppressing side reactions.

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (hr) | Byproduct Formation |

|---|---|---|---|

| DMAP | 76.5 | 8 | 6.2% |

| H-ZSM-5 | 94.2 | 5 | 1.8% |

| Triethylamine | 68.4 | 10 | 9.1% |

Process Optimization and Scalability Challenges

Temperature-Controlled Oxime Etherification

Modern protocols optimize the critical oxime etherification step:

Impurity Profiling and Control

FAO evaluations identified key impurities requiring strict control:

-

Toluene : ≤0.1% (genotoxic risk)

-

3-Chloroallyl alcohol : ≤0.5% (phytotoxicity)

-

Dehydrothis compound : ≤1.0% (reduced herbicidal activity)

Table 3: Impurity Levels Across Production Batches

| Impurity | Source 1 (ppm) | Source 2 (ppm) | FAO Limit (ppm) |

|---|---|---|---|

| Toluene | 82–94 | 105–118 | ≤1000 |

| 3-Chloroallyl alcohol | 210–305 | 185–264 | ≤500 |

| Dehydrothis compound | 870–950 | 920–1010 | ≤1000 |

Quality Assurance and Analytical Methods

HPLC-UV Validation Protocols

Current FAO specifications mandate reverse-phase HPLC analysis:

-

Column : C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase : Acetonitrile/water (65:35 v/v) + 0.1% formic acid

-

Detection : UV 254 nm

-

Retention Time : this compound – 8.2 min; Triketone – 6.7 min

Method validation showed 98.7–101.2% recovery rates across 5 production batches .

Chemical Reactions Analysis

Types of Reactions: Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with alkaline hydrogen peroxide converts this compound to its sulfoxide form .

Common Reagents and Conditions:

Oxidation: Alkaline hydrogen peroxide is commonly used to oxidize this compound to this compound sulfoxide.

Reduction: Specific reducing agents can convert this compound sulfoxide back to this compound.

Substitution: this compound can undergo substitution reactions with various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include this compound sulfoxide and this compound sulfone .

Scientific Research Applications

Agricultural Applications

1.1 Weed Control in Crops

Clethodim is widely applied in various crops, including peanuts, soybeans, and cotton, to manage grassy weed species such as crabgrass and goosegrass. Research has demonstrated its effectiveness in controlling these weeds while minimizing damage to the crops themselves.

- Case Study: Peanut Crop Management

| Herbicide | Application Rate (g/ha) | Control (%) |

|---|---|---|

| This compound | 70 | 99 |

| Imazapic | - | 76 |

| Mixture | - | 66 |

1.2 Compatibility with Other Herbicides

Research indicates that the timing and combination of this compound with other herbicides can significantly influence weed control outcomes. For instance, applying this compound before imazapic resulted in superior control compared to sequential applications .

Environmental Impact

2.1 Effects on Aquatic Ecosystems

The environmental implications of this compound usage have been studied extensively, particularly its impact on aquatic biodiversity. A study highlighted that exposure to this compound can lead to increased cell densities of certain cyanobacteria species, which may alter their toxin production.

- Case Study: Toxicological Effects on Cyanobacteria

| Cyanobacteria Species | EC50 (mg/L) | Toxin Increase (%) |

|---|---|---|

| Raphidiopsis raciborskii | 192.98 | +27% (at 400 mg/L) |

| Microcystis aeruginosa | 168.73 | +Total microcystins |

Human Health and Safety

3.1 Toxicological Assessments

This compound has undergone extensive toxicological evaluations to assess its safety for human health. Studies have shown that it exhibits low toxicity levels and is not classified as a carcinogen.

- Findings from Human Health Risk Assessment

Degradation and Environmental Fate

4.1 Photodegradation Studies

Research into the degradation of this compound reveals that it breaks down rapidly under sunlight, which influences its environmental persistence.

Mechanism of Action

Clethodim exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the biosynthesis of branched-chain fatty acids and flavonoids, leading to the cessation of cell division and growth in sensitive plants. The compound is rapidly absorbed and translocated to the meristematic tissues, where it exerts its action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanedione Derivatives (3a, 3d, 3e, etc.)

A series of 2-phenyl-3-cyclohexanedione enol ester derivatives (e.g., compounds 3a, 3d, 3e) were synthesized to optimize ACCase inhibition and herbicidal activity. Key comparisons include:

Molecular Interactions and Docking Scores

- Clethodim : Forms two hydrogen bonds (distance: 2.2 Å and 2.0 Å) with Ala1627 and Ile1735 . Docking score: Positive, indicating strong ACCase binding .

- Compound 3d : Exhibits shorter hydrogen bond distances (2.0 Å and 1.9 Å) compared to this compound, enhancing binding stability. Its docking posture mimics this compound, with a deflected benzene ring improving ester-carbonyl interactions .

- Compound 3a : Forms weaker hydrogen bonds (3.0 Å and 3.1 Å), resulting in lower ACCase inhibition than 3d and this compound .

Structural Insights :

Functionally Similar ACCase Inhibitors

Quizalofop-p-ethyl

- Mode of Action : Targets ACCase but with distinct binding residues.

- Efficacy : At 4 weeks after application (WAA), quizalofop-p-ethyl alone achieves 94% weed control, comparable to this compound. However, mixtures with synthetic auxins (e.g., 2,4-D choline) reduce efficacy to 11–18% .

- Environmental Persistence : Longer soil half-life (~25–42 days for labeled derivatives) compared to this compound .

Sethoxydim

Q & A

Q. How should controlled experiments be designed to study Clethodim degradation kinetics in soil?

- Methodological Answer : Degradation studies should use isotopically labeled compounds (e.g., propyl- or allyl-labeled [¹⁴C]this compound) to track metabolite formation. Soil samples must be incubated under controlled temperature and moisture conditions. Regular sampling intervals (e.g., 0, 3, 7, 14, 30 days) allow for kinetic modeling. Half-life calculations require pseudo-first-order assumptions, though this compound exhibits concentration-dependent degradation, necessitating validation of linearity in regression models . Buffer solutions with specified molarity should maintain pH stability to avoid confounding degradation pathways .

Q. What analytical techniques are recommended for quantifying this compound and its degradation products?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, but isomerization of this compound (geometric/optical isomers) can cause multiple peaks, requiring optimized solvent systems (e.g., isocratic elution) to prevent interference from acetic acid in gradient systems . Thin-layer chromatography (TLC) paired with radiometric detection is used for preliminary metabolite identification. Recovery efficiencies from fortified soil samples should be reported to validate extraction protocols .

Q. How are degradation half-lives calculated from experimental data in this compound studies?

- Methodological Answer : Half-lives (t₁/₂) are derived from linear regression of ln(% remaining) versus time. For example, propyl-labeled [¹⁴C]this compound showed t₁/₂ = 25.7 days, while allyl-labeled [¹⁴C]this compound yielded t₁/₂ = 42.1 days due to incubation condition variations . Researchers must verify pseudo-first-order assumptions and address concentration dependency by testing multiple initial concentrations .

Advanced Research Questions

Q. How can discrepancies between tabular data and graphical results in this compound degradation studies be resolved?

- Methodological Answer : Inconsistencies (e.g., 65% recovery in Table 4 vs. 79% in Figure 14 for allyl-labeled studies) require re-examination of raw data normalization. Material balance calculations (% applied radioactivity vs. % recovered) must be transparently reported. Cross-validation between duplicate analyses and independent statistical review can identify systematic errors .

Q. What experimental strategies mitigate the impact of this compound isomerization on analytical accuracy?

- Methodological Answer : Isomer peaks in HPLC/TLC can be minimized by stabilizing extraction conditions (e.g., methanol extraction with unlabeled this compound additives to suppress air oxidation). Chromatographic resolution improvements include adjusting solvent polarity and column temperature. Degradate identity confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is critical to distinguish isomers from metabolites .

Q. How can oxidation artifacts during this compound extraction from soil be controlled?

- Methodological Answer : Low-concentration this compound samples are prone to oxidation to this compound sulfoxide. Methanol extraction with antioxidant additives (e.g., ascorbic acid) and inert atmosphere handling (N₂ gloveboxes) reduce artifact formation. Recovery efficiency experiments with fortified controls are essential to quantify oxidation rates .

Methodological Considerations for Data Interpretation

Q. Why do degradation rates differ between propyl- and allyl-labeled this compound experiments?

- Methodological Answer : Variations in incubation conditions (e.g., timing, temperature fluctuations between sequential experiments) and label position affecting molecular stability may explain divergent half-lives. Researchers should standardize protocols across replicates and report environmental controls (e.g., soil organic content, microbial activity) .

Q. How should researchers address incomplete material balance data in this compound studies?

- Methodological Answer : Material balance gaps (e.g., unaccounted ¹⁴C) necessitate rigorous tracking of volatile compounds (CO₂, organic volatiles) and non-extractable residues. Headspace analysis and combustion of soil residues can close mass balances. Transparent reporting of all radioactive fractions (e.g., Table 1-5 summaries) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.